(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
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Overview
Description
(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. The specific steps are as follows:
Starting Materials: The synthesis begins with 4-chlorophenoxyacetaldehyde and 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone.
Reaction Conditions: The reaction is conducted in an ethanol solvent with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The aldehyde and ketone are mixed in the ethanol solvent, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature for several hours.
Product Isolation: The resulting product is isolated by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to mix the starting materials and base.
Continuous Stirring: Ensuring continuous stirring and maintaining optimal temperature conditions.
Purification: Employing industrial purification techniques such as column chromatography or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Pharmacology: The compound is investigated for its ability to modulate various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of organic electronic materials and sensors.
Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of (E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves:
Molecular Targets: The compound targets specific enzymes and receptors in the body, such as cyclooxygenase enzymes in the case of anti-inflammatory activity.
Pathways Involved: It modulates signaling pathways like the NF-κB pathway, which is involved in inflammation and cancer progression.
Binding Interactions: The compound binds to active sites of enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Other chalcone derivatives with similar structures but different substituents on the phenyl rings.
Flavonoids: Compounds with a similar core structure but additional hydroxyl or methoxy groups.
Uniqueness
Structural Features: The presence of the 4-chlorophenoxy group and the pyrazole ring makes this compound unique compared to other chalcones.
Biological Activity: Its specific substituents contribute to its distinct biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-23-14(2)19(12-22-23)20(24)11-10-17-8-9-18(26-17)13-25-16-6-4-15(21)5-7-16/h4-12H,3,13H2,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLXSACNNNDSMD-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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